(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

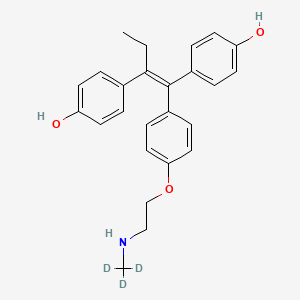

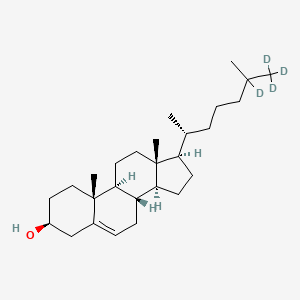

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is a stable isotope labelled metabolite of Tamoxifen . It belongs to the Tamoxifen product family and is used as a reference standard . The molecular formula of this compound is C25H24D3NO2 and it has a molecular weight of 376.51 .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The active, estrogen receptor-binding metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT) have been well characterized . The synthesis of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” involves the biotransformation of Tamoxifen, primarily attributable to the action of CYP 3A4 and CYP 2D6 .Molecular Structure Analysis

The molecular structure of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is characterized by its molecular formula C25H24D3NO2 . The compound is a mixture of E/Z isomers, indicating the presence of a double bond that can exist in two different configurations .Chemical Reactions Analysis

Tamoxifen and its metabolites can be separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” are characterized by its molecular formula C25H24D3NO2 and its molecular weight of 376.51 . Further details about its physical and chemical properties are not available in the search results.Mecanismo De Acción

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors . The metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT), possess several hundred times more or equal affinity, respectively, toward the estrogen receptor as compared with the parent Tamoxifen . Thus, they are considered to be more active than or equally active as Tamoxifen in retarding the estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Safety and Hazards

Propiedades

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-CANUYGMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747671 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | |

CAS RN |

1246832-93-8 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)